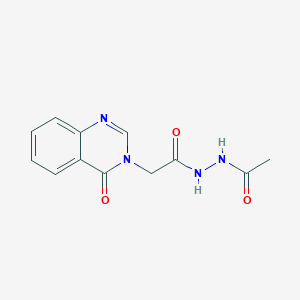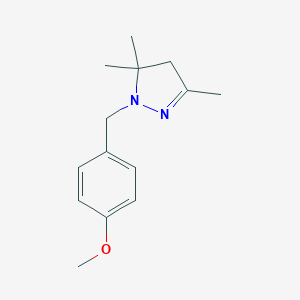
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone, also known as HPI, is a chemical compound with potential therapeutic applications. HPI has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone is not fully understood. However, it is believed that 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways and cellular processes. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have low toxicity in vitro and in vivo. However, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone. One potential direction is to investigate its therapeutic potential in various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, it may be possible to develop 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone analogs with improved efficacy and reduced toxicity.
合成方法
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone can be synthesized through a multistep process involving the reaction of 3-nitrophthalic anhydride with ethylene glycol to form 3-nitrophthalic acid monoethyl ester. The ester is then reduced to 3-amino-2-(2-hydroxyethyl)isoindolin-1-one, which is further reacted with glycidol to produce 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone.
科学研究应用
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
属性
产品名称 |
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
3-hydroxy-2-(3-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,10,13-14H,3,6-7H2 |
InChI 键 |
GDQAWECMSKVXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
规范 SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)

acetonitrile](/img/structure/B257741.png)



